Boc-gln-gly-arg-amc hcl
Description
Significance of Protease Activity Measurement in Biological Systems
Proteases are integral to a vast array of physiological processes, including digestion, cell proliferation, differentiation, and the immune response. nih.govstanford.edu Their activity is tightly regulated, as uncontrolled proteolysis can lead to detrimental consequences. stanford.edu For instance, caspases are key players in programmed cell death (apoptosis) and inflammation, while matrix metalloproteinases (MMPs) are crucial for tissue remodeling. nih.gov The human genome contains approximately 700 enzymes with known or suspected proteolytic activity, highlighting their diverse and critical roles. stanford.edu
Given the extensive post-translational regulation of proteases, measuring their activity, rather than just their protein or transcript levels, provides a more accurate reflection of their biological function. stanford.edu The ability to monitor protease activity in real-time is particularly valuable for understanding the dynamics of cellular pathways and for screening potential therapeutic inhibitors. nih.gov Dysregulated protease activity is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making proteases significant targets for drug development and as diagnostic biomarkers. nih.govnih.gov
Principles of Fluorogenic Substrate Design for Enzyme Assays
Fluorogenic enzyme assays rely on a substrate that is initially non-fluorescent or has low fluorescence, but which releases a highly fluorescent product upon enzymatic action. creative-enzymes.com This change in fluorescence provides a direct and continuous measure of enzyme activity. creative-enzymes.com The design of these substrates is a key aspect of bioorganic chemistry, requiring an understanding of the enzyme's mechanism and the chemical properties of the substrate and product. wiley-vch.de
A common strategy involves conjugating a peptide sequence, which is recognized and cleaved by a specific protease, to a fluorophore that is quenched in the intact substrate. researchgate.net Upon cleavage of the peptide bond, the fluorophore is released from the quencher, resulting in a significant increase in fluorescence. researchgate.net This principle is often achieved through Fluorescence Resonance Energy Transfer (FRET), where a donor fluorophore is paired with an acceptor chromophore. researchgate.netthermofisher.com When in close proximity on the intact peptide, the donor's energy is transferred to the acceptor non-radiatively. thermofisher.com Enzymatic cleavage separates the donor and acceptor, restoring the donor's fluorescence. researchgate.netthermofisher.com
An alternative and widely used approach employs a single fluorophore that is rendered non-fluorescent by its attachment to the peptide. The 7-amino-4-methylcoumarin (B1665955) (AMC) group is a popular choice for this purpose. merckmillipore.com When linked to the C-terminus of a peptide via an amide bond, the AMC fluorophore is non-fluorescent. merckmillipore.combachem.com Proteolytic cleavage of this amide bond liberates the free AMC, which is highly fluorescent. merckmillipore.com
The ideal fluorogenic substrate should be highly specific for the target enzyme, exhibit a large difference in fluorescence between the substrate and the product, and be soluble in the assay buffer. thermofisher.com The selection of the peptide sequence is crucial for ensuring specificity, while the choice of the fluorophore can influence the sensitivity and the optimal excitation and emission wavelengths for detection. thermofisher.com
Overview of N-Protected Peptide-AMC Conjugates in Enzymology
N-protected peptide-AMC conjugates are a class of fluorogenic substrates widely utilized in enzymology for the study of proteases. chemimpex.commerckmillipore.com These substrates consist of a specific peptide sequence linked at its C-terminus to a 7-amino-4-methylcoumarin (AMC) molecule. merckmillipore.com The N-terminus of the peptide is protected by a chemical group, such as the tert-butyloxycarbonyl (Boc) group. chemimpex.compeptide.com This N-terminal protection prevents undesired reactions and can enhance the stability and solubility of the peptide substrate. chemimpex.com
The fundamental principle of these substrates lies in the quenching of the AMC fluorescence when it is part of the peptide conjugate. merckmillipore.com Upon enzymatic cleavage of the amide bond between the C-terminal amino acid of the peptide and the AMC moiety, the highly fluorescent free AMC is released. merckmillipore.commedchemexpress.com The rate of increase in fluorescence is directly proportional to the activity of the protease, allowing for quantitative analysis of enzyme kinetics. glpbio.com
The specificity of these substrates is determined by the amino acid sequence of the peptide portion, which is designed to be recognized and cleaved by a particular protease or a family of proteases. pubcompare.ai For example, Boc-Gln-Gly-Arg-AMC is a known substrate for enzymes like factor XIIa and trypsin, which cleave after an arginine residue. medchemexpress.comglpbio.com The use of different peptide sequences allows for the development of a wide range of substrates for various proteases.
The synthesis of peptide-AMC derivatives can be challenging due to the low nucleophilicity of the AMC amine group. merckmillipore.com However, advances in solid-phase peptide synthesis have facilitated the production of these valuable research tools. merckmillipore.compeptide.com The availability of a diverse library of N-protected peptide-AMC conjugates has significantly contributed to our understanding of protease function and has become a cornerstone of high-throughput screening for protease inhibitors in drug discovery. chemimpex.combiorxiv.orgresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[5-amino-1-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O8.ClH/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4;/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJIQVVJEMIKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746626 | |
| Record name | N~2~-(tert-Butoxycarbonyl)glutaminylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133448-21-2 | |
| Record name | N~2~-(tert-Butoxycarbonyl)glutaminylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Boc Gln Gly Arg Amc Hcl: Molecular Design and Research Utility
Structural Components and Their Contribution to Substrate Functionality
The functionality of Boc-Gln-Gly-Arg-AMC HCl as a protease substrate is a direct result of the interplay between its three primary components: the N-terminal protecting group, the specific peptide sequence, and the C-terminal fluorophore.
The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group. This feature is fundamental to the substrate's utility for several reasons. The Boc group is a robust protecting group that is stable under a wide range of conditions, including exposure to most nucleophiles and bases, but is labile to strong acids. organic-chemistry.org This stability is critical for preventing non-specific degradation of the substrate.
Functionally, the Boc group provides two key benefits in an assay setting:
Enhanced Stability: By blocking the N-terminal amino group, the Boc moiety prevents degradation by exopeptidases, such as aminopeptidases, which may be present in complex biological samples. This ensures that the observed fluorescence is a result of cleavage at the specific internal site by the target endopeptidase.
The specificity of a peptide substrate is primarily dictated by its amino acid sequence, as the side chains of these residues interact with corresponding binding pockets in the active site of a protease. The nomenclature for these interactions designates the amino acid residues of the substrate as P1, P2, P3, etc., counting from the cleavage site in the N-terminal direction. expasy.org For Boc-Gln-Gly-Arg-AMC, the cleavage occurs at the Arg-AMC bond.
P1 Position (Arginine): The Arginine (Arg) residue at the P1 position is the principal determinant for the substrate's specificity. purdue.edu Trypsin-like serine proteases, which include trypsin and coagulation Factor XIIa, have a deep S1 binding pocket containing a negatively charged aspartic acid residue at its base. youtube.comnih.gov This creates a strong electrostatic interaction with the positively charged guanidinium (B1211019) group of the P1 Arginine, anchoring the substrate in the correct orientation for catalysis. nih.gov This Arg-Asp interaction is the primary reason this substrate is recognized efficiently by these enzymes. medchemexpress.comlabshake.com
P2 Position (Glycine): While the P1 residue is often dominant, residues at the P2 and P3 positions provide secondary interactions that modulate affinity and cleavage efficiency. Factor XIIa is known to recognize substrates with Thr or Pro at the P2 position. nih.gov However, other related proteases, such as Factor Xa, tissue plasminogen activator (tPA), and urokinase-type plasminogen activator (uPA), show a preference for small amino acids like Glycine (Gly) at the P2 position when P1 is Arg. nih.govpnas.org The small, non-obtrusive side chain of Glycine can be accommodated in the S2 pocket of a range of proteases without steric hindrance.
P3 Position (Glutamine): The P3 residue, in this case, Glutamine (Gln), contributes to further refining the substrate's specificity. While its influence is generally less pronounced than that of the P1 and P2 residues, it can form hydrogen bonds or other interactions within the S3 pocket of the enzyme. For example, a known physiological cleavage sequence for Factor Xa contains the sequence Pro-Gln-Gly-Arg, highlighting the compatibility of Gln at the P3 position. nih.gov
| Substrate Position | Amino Acid | Significance in Recognition |
|---|---|---|
| P1 | Arginine (Arg) | Primary determinant of specificity; positively charged side chain interacts with the negatively charged S1 pocket of trypsin-like proteases (e.g., Trypsin, Factor XIIa). nih.gov |
| P2 | Glycine (Gly) | Contributes to specificity; the small side chain is well-tolerated in the S2 pocket of many proteases. pnas.org |
| P3 | Glutamine (Gln) | Provides further refinement of binding affinity and specificity through interactions with the S3 pocket. nih.gov |
This compound is a fluorogenic substrate, meaning it becomes fluorescent upon enzymatic action. The process is based on the properties of the 7-amino-4-methylcoumarin (B1665955) (AMC) group.
The AMC moiety is linked to the C-terminal arginine of the peptide via an amide bond. In this conjugated state, the fluorescence of the coumarin (B35378) is effectively quenched. nih.gov When a protease with the appropriate specificity, such as Factor XIIa or trypsin, binds to the substrate, it catalyzes the hydrolysis of the peptide bond between the P1 Arginine and the AMC nitrogen atom. medchemexpress.com
This cleavage event liberates the free AMC molecule. Unbound AMC is highly fluorescent, exhibiting a significant increase in quantum yield compared to its peptide-conjugated form. nih.govnih.gov This increase in fluorescence can be monitored in real-time using a spectrofluorometer. The activity of the enzyme is directly proportional to the rate of AMC release, which is measured as the rate of increasing fluorescence intensity. sinica.edu.tw Free AMC has a characteristic excitation maximum around 345–380 nm and an emission maximum in the blue region, around 440–460 nm. nih.govnih.gov
| State of AMC | Fluorescence | Excitation Max. (nm) | Emission Max. (nm) |
|---|---|---|---|
| Peptide-Conjugated (Pre-cleavage) | Quenched/Low | N/A | N/A |
| Free (Post-cleavage) | High | ~345-380 | ~440-460 |
Fundamental Research Applications in Protease Biochemistry
The unique design of this compound makes it a valuable tool for a variety of fundamental research applications in protease biochemistry. Its primary use is as a sensitive substrate for assaying the activity of trypsin-like serine proteases. medchemexpress.comlabshake.com
Key research applications include:
Enzyme Activity Assays: The substrate is widely used to detect and quantify the activity of specific proteases in purified preparations or complex biological fluids. For instance, it is a standard substrate for measuring the activity of coagulation Factor XIIa, a key enzyme in the contact activation pathway of blood coagulation. medchemexpress.com It has also been employed in the biochemical characterization of other proteases, such as Human Kallikrein 5. peptanova.de
Enzyme Kinetics: The continuous nature of the fluorogenic assay allows for the detailed study of enzyme kinetics. Researchers can use this substrate to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for target proteases. This information is crucial for understanding the enzyme's efficiency and mechanism of action.
Inhibitor Screening: High-throughput screening (HTS) for protease inhibitors is a critical component of drug discovery. Fluorogenic substrates like Boc-Gln-Gly-Arg-AMC and its analogs (e.g., Boc-Gln-Ala-Arg-AMC) are extensively used in such screens. nih.govmedchemexpress.com Potential inhibitory compounds are added to the enzymatic reaction, and their efficacy is determined by measuring the reduction in the rate of fluorescence generation. This approach was notably used to screen for inhibitors of the protease TMPRSS2, a key factor in the cellular entry of SARS-CoV-2. nih.gov
Profiling Protease Specificity: While this substrate has a defined sequence, the general technology of fluorogenic peptide substrates is central to profiling the specificity of newly discovered or poorly characterized proteases. By synthesizing libraries of peptides with varying amino acids at the P1, P2, and P3 positions, researchers can rapidly identify the optimal recognition sequence for a given enzyme. nih.govnih.gov
Iii. Enzymatic Specificity and Target Protease Characterization
Substrate Activity with Coagulation Cascade Proteases
The peptide sequence of Boc-Gln-Gly-Arg-AMC makes it a valuable tool for investigating enzymes within the blood coagulation cascade, a complex series of protease activations.
Boc-Gln-Gly-Arg-AMC is a well-established and widely used fluorogenic substrate for the characterization of human coagulation Factor XIIa (FXIIa). labshake.commedchemexpress.comglpbio.com Its utility is demonstrated in various research and high-throughput screening (HTS) applications designed to identify inhibitors of FXIIa. nih.gov For instance, in dose-response confirmation assays, the hydrolysis of Boc-Gln-Gly-Arg-AMC by FXIIa is monitored to determine the potency of potential inhibitory compounds. nih.govucsd.edu
| Assay Type | Typical Substrate Concentration | Purpose | Reference |
|---|---|---|---|
| High-Throughput Screening (HTS) | 15 µM | Screening for and confirming inhibitors of FXIIa activity. | nih.gov |
| Inhibitor IC50 Determination | Not Specified | Used as the reporter substrate in assays measuring the IC50 values of novel FXIIa inhibitors. | ucsd.edu |
While Boc-Gln-Gly-Arg-AMC is highly effective for assaying FXIIa, its specificity across the broader coagulation cascade is a key consideration. The substrate specificity of coagulation proteases is dictated by the amino acid residues at the P4, P3, and P2 positions (N-terminal to the cleavage site).
Studies of protease specificity have shown that other coagulation factors recognize different sequences more efficiently. For example, Thrombin activity is often measured using substrates like Boc-Val-Pro-Arg-AMC, indicating a preference for Proline at the P2 position. nih.gov Plasmin shows a preference for Lysine (B10760008) at the P1 position and is assayed with substrates such as Boc-Val-Leu-Lys-AMC. nih.gov The distinct preferences of these enzymes highlight the specificity inherent in the coagulation cascade and indicate that Boc-Gln-Gly-Arg-AMC is not a universal substrate for all trypsin-like coagulation factors.
The substrate sequence of Boc-Gln-Gly-Arg-AMC bears a notable resemblance to a physiological cleavage site for Factor Xa. Factor Xa is responsible for cleaving prothrombin, but it also cleaves Factor VII at a Pro-Gln-Gly-Arg sequence. pnas.org The shared Gln-Gly-Arg motif suggests a potential for Factor Xa to hydrolyze Boc-Gln-Gly-Arg-AMC.
However, dedicated substrates have been developed to be more specific for Factor Xa, such as Boc-Ile-Glu-Gly-Arg-AMC (Boc-IEGR-AMC). peptanova.de The preference for Ile-Glu at the P4-P3 positions in this dedicated substrate suggests that while the Gln-Gly-Arg sequence can be recognized, it may not be optimal for Factor Xa, leading to lower catalytic efficiency compared to more specific substrates.
Specificity for Trypsin and Trypsin-like Serine Proteases
Boc-Gln-Gly-Arg-AMC is frequently described as a substrate for trypsin. labshake.commedchemexpress.comglpbio.com Trypsin is a digestive serine protease that preferentially cleaves peptide chains at the carboxyl side of arginine or lysine residues. The C-terminal arginine in the Boc-Gln-Gly-Arg-AMC sequence makes it a prime target for trypsin and other enzymes with "trypsin-like" specificity, which recognize basic amino acids at the P1 position. nih.gov While widely used for detecting trypsin-like activity, specific kinetic constants (Kₘ and kcat) for the hydrolysis of this particular substrate by trypsin are not detailed in the surveyed literature.
Characterization of Transmembrane Protease, Serine S2 (TMPRSS2) Activity
A review of available research indicates no direct evidence of Boc-Gln-Gly-Arg-AMC being used as a substrate for Transmembrane Protease, Serine S2 (TMPRSS2). Instead, extensive research and assay development for TMPRSS2 utilize a closely related substrate, Boc-Gln-Ala-Arg-AMC . nih.govmedchemexpress.commedchemexpress.com
In a screen of six different candidate fluorogenic substrates to find the most suitable one for a TMPRSS2 biochemical assay, Boc-Gln-Ala-Arg-AMC was identified as the most avidly cleaved substrate, showing the highest percentage of AMC release in a given time frame. nih.govacs.org This finding led to its adoption for further assay optimization and high-throughput screening for TMPRSS2 inhibitors. uantwerpen.be The preference for Alanine over Glycine at the P2 position for TMPRSS2 highlights a subtle but critical determinant of substrate specificity for this enzyme.
Interaction with Other Serine Peptidases
Beyond the coagulation cascade and trypsin, Boc-Gln-Gly-Arg-AMC has been employed to characterize other specific serine peptidases.
Human Kallikrein 5 (hK5): This substrate was used for the enzymatic and biochemical characterization of Human Kallikrein 5, also known as stratum corneum tryptic enzyme. peptanova.de hK5 is a serine protease with trypsin-like activity, showing a strong preference for cleaving after arginine residues. nih.gov This makes Boc-Gln-Gly-Arg-AMC a suitable tool for studying its function.
| Protease | Protease Family | Evidence of Activity | Reference |
|---|---|---|---|
| Factor XIIa (FXIIa) | Serine Protease (Coagulation) | Widely used as a standard fluorogenic substrate in research and HTS. | labshake.commedchemexpress.comglpbio.comnih.gov |
| Trypsin | Serine Protease (Digestion) | Frequently cited as a target enzyme due to its P1-Arginine specificity. | labshake.commedchemexpress.comglpbio.com |
| Human Kallikrein 5 (hK5) | Serine Protease (Kallikrein) | Used in the biochemical characterization of the enzyme. | peptanova.de |
Human Kallikrein 5 Enzymatic Activity
Human Kallikrein 5 (hK5), a serine protease found in the epidermis, exhibits trypsin-like activity with a pronounced preference for cleaving after arginine residues at the P1 position. While specific kinetic parameters (Km and kcat) for the hydrolysis of Boc-Gln-Gly-Arg-AMC HCl by hK5 are not extensively documented in publicly available literature, studies on similar fluorogenic substrates provide insights into its enzymatic behavior. For instance, research has determined the kcat/Km ratio for the hydrolysis of Gly-Pro-Arg-AMC by hK5, highlighting its affinity for arginine in the P1 position. The substrate this compound has been utilized in the enzymatic and biochemical characterization of hK5, indicating its utility as a tool for studying this enzyme's activity.
Oligopeptidase B from Salmonella enterica Serovar Typhimurium (OpdB) Substrate Analysis
Oligopeptidase B (OpdB) from the pathogenic bacterium Salmonella enterica Serovar Typhimurium is a serine peptidase that has been identified as a potential virulence factor. Detailed kinetic studies have been performed to elucidate its substrate specificity. The hydrolysis of Boc-Gln-Gly-Arg-AMC by Salmonella OpdB has been characterized, yielding specific kinetic constants. These findings are crucial for understanding the enzymatic mechanism of OpdB and for the potential design of specific inhibitors.
| Parameter | Value |
|---|---|
| Km (μM) | 2.8 |
| kcat (s⁻¹) | 17 |
| kcat/Km (s⁻¹μM⁻¹) | 6 |
Plasmin and Urokinase Activity Assessment
Comparative Analysis of Substrate Selectivity Profiles
The substrate selectivity of a protease is a critical determinant of its biological function. The P1 arginine residue in Boc-Gln-Gly-Arg-AMC makes it a suitable substrate for a range of trypsin-like serine proteases. However, the efficiency of cleavage is also influenced by the amino acids at the P2, P3, and P4 positions.
Human Kallikrein 5 demonstrates a strong preference for Arg at P1, and the Gln-Gly sequence at P3-P2 of this substrate likely influences its interaction with the active site of hK5.
Salmonella Oligopeptidase B , based on the provided kinetic data, efficiently hydrolyzes Boc-Gln-Gly-Arg-AMC. The kcat/Km value of 6 s⁻¹μM⁻¹ indicates a moderate to high efficiency of this substrate for OpdB.
Plasmin and Urokinase also exhibit a preference for basic residues at the P1 position. The Gln-Gly-Arg sequence would be recognized by these proteases, but without specific kinetic data, a direct comparison of their efficiency with this particular substrate against that of hK5 and OpdB is challenging. The substrate specificity of plasmin and urokinase is influenced by residues beyond P1, and optimal sequences for these enzymes have been explored in various studies.
Iv. Kinetic Analysis and Mechanistic Insights into Substrate Cleavage
Determination of Enzyme Kinetic Parameters
The interaction between an enzyme and its substrate, in this case, a protease and Boc-Gln-Gly-Arg-AMC HCl, can be quantitatively described by several key kinetic parameters. These parameters provide insights into the efficiency and mechanism of the enzymatic reaction.
The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate. The determination of Km for a protease with this compound involves measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Table 1: Illustrative Michaelis-Menten Constants (Km) for Trypsin with Related Substrates
| Enzyme | Substrate | Km (µM) |
|---|---|---|
| Trypsin | Boc-Gln-Ala-Arg-AMC | Data not explicitly provided, used as a comparator |
This table is for illustrative purposes, showing kinetic data for a related substrate due to the absence of specific data for this compound in the searched literature.
The catalytic rate constant (kcat), often referred to as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's maximum catalytic speed. The kcat is calculated from the Vmax and the enzyme concentration.
Similar to the Km, specific kcat values for proteases acting on this compound are not extensively documented in the available literature. However, comparative studies with related substrates offer insights. For example, the kcat for the cleavage of an EGFP-based trypsin sensor was found to be 0.26 ± 0.01 s⁻¹ nih.gov. The study noted that Boc-Gln-Ala-Arg-AMC exhibited a 5.4-fold smaller kcat than this sensor, suggesting the influence of the substrate's structure on the catalytic rate nih.gov.
The catalytic efficiency of trypsin for an EGFP-based sensor was determined to be 65,200 ± 5000 M⁻¹s⁻¹ nih.gov. It was noted that the kcat/Km of this sensor was comparable to that of Boc-Gln-Ala-Arg-AMC, indicating that both are efficient substrates for trypsin nih.gov.
Table 2: Illustrative Kinetic Parameters for Trypsin with a Related Substrate
| Enzyme | Substrate | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|
This table presents data for a related substrate to provide context for the kinetic analysis of trypsin.
Elucidation of Substrate Recognition Mechanisms
The efficiency of cleavage of this compound is dictated by the specific interactions between the substrate's amino acid residues (P3-P2-P1) and the corresponding binding pockets (S3-S2-S1) of the protease.
The P1 residue, which is Arginine in this compound, is a primary determinant of specificity for a large number of serine proteases. These enzymes, often referred to as trypsin-like proteases, possess a deep S1 binding pocket with an acidic residue (typically aspartate) at the bottom, which forms a salt bridge with the positively charged side chain of arginine or lysine (B10760008). This interaction anchors the substrate in the correct orientation for catalysis.
Several proteases involved in blood coagulation and fibrinolysis, such as thrombin, plasmin, tissue plasminogen activator (tPA), and urokinase-type plasminogen activator (uPA), exhibit a strong preference for arginine at the P1 position nih.gov. This preference is a key factor in their biological roles, as they often cleave proteins at specific arginine sites to activate or deactivate them.
While the P1 residue is crucial for initial recognition, the residues at the P2 and P3 positions also significantly influence the efficiency of substrate cleavage by modulating the binding affinity and the positioning of the scissile bond in the active site.
Influence of the P2 Glycine Residue: The Glycine (Gly) at the P2 position of this compound is a small, flexible amino acid. For some proteases, such as tPA and uPA, there is a preference for small amino acids like glycine, alanine, or serine at the P2 position. This preference is thought to be due to the steric constraints of the S2 binding pocket in these enzymes. In contrast, other proteases, like thrombin, have a strict requirement for proline at the P2 position, highlighting the diverse nature of S2 pocket architecture among proteases nih.gov.
Influence of the P3 Glutamine Residue: The Glutamine (Gln) at the P3 position can also contribute to the binding affinity and specificity. The nature of the S3 binding pocket varies more widely among proteases compared to the S1 and S2 pockets. Some proteases have a preference for specific residues at this position. For example, uPA shows a preference for small polar amino acids like threonine and serine at P3, while tPA prefers aromatic residues such as phenylalanine and tyrosine nih.gov. The influence of the P3 glutamine in this compound on cleavage efficiency will therefore be highly dependent on the specific protease being studied and the topology of its S3 binding site.
Table 3: Summary of Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| 7-amino-4-methylcoumarin (B1665955) | AMC |
| Boc-Gln-Ala-Arg-AMC | |
| Arginine | Arg |
| Glycine | Gly |
| Glutamine | Gln |
| Alanine | Ala |
| Lysine | |
| Proline | |
| Threonine | |
| Serine | |
| Phenylalanine |
Investigating the Influence of Amino Acid Modifications on Substrate Properties
The kinetic properties of the fluorogenic substrate this compound are intrinsically linked to its amino acid sequence, which dictates its recognition and cleavage by specific proteases. Modifications to the peptide backbone of this substrate, particularly at the P2 and P3 positions (Glycine and Glutamine, respectively), can significantly alter its binding affinity (Km) and turnover rate (kcat) by target enzymes such as trypsin and Factor XIIa.
The Glycine residue at the P2 position plays a crucial role in the substrate's interaction with the S2 subsite of the protease's active site. Due to its lack of a side chain, glycine provides conformational flexibility, which can be advantageous for fitting into sterically restricted S2 pockets. For many trypsin-like serine proteases, there is a preference for small amino acids such as Glycine or Alanine at the P2 position.
Substitution of the Glycine at the P2 position can have a profound impact on substrate specificity. For instance, the closely related substrate, Boc-Gln-Ala-Arg-AMC, where Glycine is replaced by Alanine, is recognized as an effective substrate for the transmembrane serine protease 2 (TMPRSS2) in addition to trypsin. nih.govnih.gov This highlights how a subtle modification, the addition of a single methyl group, can alter the substrate's utility for different proteases. The larger side chain of other amino acids at the P2 position can lead to steric hindrance within the S2 subsite, thereby reducing the efficiency of cleavage.
Systematic modifications of the amino acid sequence in fluorogenic substrates are a common strategy to develop highly specific probes for individual proteases. By creating a library of substrates with variations at the P2, P3, and P4 positions while keeping the P1 Arginine constant, researchers can map the substrate specificity of a given protease. This approach allows for the design of substrates that are selectively cleaved by a single protease, which is invaluable for studying the activity of that enzyme in complex biological mixtures.
The following interactive table provides examples of how amino acid modifications in similar fluorogenic substrates affect their target protease, illustrating the principle of how these changes influence substrate properties.
| Substrate | P3 Residue | P2 Residue | P1 Residue | Target Protease(s) |
| Boc-Gln-Gly-Arg-AMC | Gln | Gly | Arg | Trypsin, Factor XIIa medchemexpress.com |
| Boc-Gln-Ala-Arg-AMC | Gln | Ala | Arg | Trypsin, TMPRSS2 nih.govglpbio.com |
| Boc-Leu-Arg-Arg-AMC | Leu | Arg | Arg | 20S Proteasome |
| Z-Gly-Gly-Arg-AMC | Gly | Gly | Arg | C11 Proteases upenn.edu |
This table is populated with representative data and is for illustrative purposes.
Probing Protease Active Site Dynamics through Substrate Interaction
The interaction between this compound and a protease active site is a dynamic process that can be exploited to gain insights into the enzyme's structure and function. The specificity of a protease for a particular substrate is determined by the complementarity between the substrate's amino acid residues and the corresponding binding pockets (subsites) within the protease's active site. sinica.edu.tw Therefore, by systematically modifying the substrate and observing the resulting changes in kinetic parameters, it is possible to create a functional map of the active site. upenn.edu
For trypsin-like serine proteases that cleave after a basic amino acid at the P1 position, the S1 subsite is a deep, negatively charged pocket that accommodates the positively charged side chain of Arginine. The interactions of the P2 and P3 residues of Boc-Gln-Gly-Arg-AMC with the S2 and S3 subsites are also critical for substrate recognition and catalysis. The use of substrate libraries, where the P2, P3, and P4 positions are varied, allows for a detailed characterization of the topology and chemical nature of these subsites. nih.gov For example, determining that a protease has a strong preference for Glycine at the P2 position suggests that the S2 subsite is likely narrow and cannot accommodate bulkier side chains.
Furthermore, the binding of Boc-Gln-Gly-Arg-AMC to a protease can induce conformational changes in the active site. These changes are essential for aligning the catalytic residues of the enzyme with the scissile bond of the substrate. Studying the kinetics of a series of related substrates can provide information about this induced-fit mechanism.
Conversely, site-directed mutagenesis of the protease itself can be used in conjunction with a standard substrate like Boc-Gln-Gly-Arg-AMC to probe the function of specific amino acid residues within the active site. By mutating residues in the S2 or S3 subsites and measuring the effect on the cleavage of Boc-Gln-Gly-Arg-AMC, researchers can identify the key residues responsible for substrate binding and specificity. For instance, replacing a non-polar residue in the S2 pocket with a charged residue could dramatically decrease the cleavage rate of a substrate with a hydrophobic P2 amino acid, thus confirming the role of that pocket in P2 side chain recognition.
The study of how a protease interacts with a panel of substrates, including Boc-Gln-Gly-Arg-AMC and its analogs, provides a detailed picture of the active site's dynamics and is a powerful tool for understanding the molecular basis of enzyme specificity. sinica.edu.tw This knowledge is not only fundamental to understanding the biological role of proteases but is also critical for the design of specific inhibitors for therapeutic applications.
V. Methodological Considerations and Assay Development in Research
Optimization of Fluorometric Assay Conditions
The enzymatic activity of proteases that cleave Boc-Gln-Gly-Arg-AMC HCl is highly dependent on the conditions of the fluorometric assay. Key parameters that require optimization include buffer composition, pH, temperature, and substrate concentration.
The choice of buffer and its pH are critical for maintaining the stability and activity of the enzyme being studied. For enzymes that cleave this compound, such as trypsin and factor XIIa, Tris-HCl buffers are commonly employed. The optimal pH for these enzymes is generally in the neutral to slightly alkaline range. For instance, a buffer containing 50 mM Tris-HCl at pH 7.4 has been successfully used for factor XIIa activity assays. nih.gov In other applications, a Tris-HCl buffer with a pH of 8.5 has been utilized. glpbio.com
The ionic strength of the buffer, adjusted with salts like sodium chloride, can also influence enzyme activity. A common buffer composition includes 50 mM Tris, pH 7.4, and 150 mM sodium chloride. nih.gov The inclusion of additives like 0.02% Tween 20 may also be considered to prevent non-specific binding and improve assay performance. nih.gov
To determine the optimal pH for a specific enzyme, a pH-rate profile should be generated. This involves measuring the enzyme's activity across a range of pH values while keeping other conditions, such as temperature and substrate concentration, constant. The results are then plotted to identify the pH at which the enzyme exhibits maximum activity.
Table 1: Example of Buffer Compositions for Assays Using this compound and Similar Substrates
| Enzyme | Buffer System | pH | Additives |
| Factor XIIa | Tris-HCl | 7.4 | 150 mM NaCl, 0.02% Tween 20 |
| Trypsin-like Protease | Tris-HCl | 8.5 | 100 µg/mL Bovine Serum Albumin |
| Trypsin | MES | 5.5-6.5 | - |
This table is generated based on data from similar fluorogenic substrates and may serve as a starting point for optimization.
The temperature at which an enzymatic assay is performed significantly affects the reaction rate. For many mammalian enzymes, including those that cleave this compound, assays are often conducted at 37°C to approximate physiological conditions. glpbio.com However, room temperature can also be suitable for certain applications, particularly in high-throughput screening where maintaining a precise 37°C can be challenging. nih.gov
The optimal temperature for an enzyme can be determined by performing the assay at various temperatures and measuring the initial reaction rates. An Arrhenius plot can then be constructed by plotting the natural logarithm of the reaction rate against the reciprocal of the absolute temperature. This allows for the determination of the activation energy of the reaction and the identification of the optimal temperature for the assay. It is important to note that excessively high temperatures can lead to enzyme denaturation and a loss of activity.
To accurately determine the kinetic parameters of an enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), it is essential to use an appropriate range of substrate concentrations. The Km value represents the substrate concentration at which the reaction rate is half of Vmax.
The determination of the optimal substrate concentration range typically involves the following steps:
Initial Pilot Experiment: A wide range of this compound concentrations are tested to get a preliminary estimate of the Km value.
Narrowing the Range: Based on the pilot experiment, a more focused range of substrate concentrations is selected, typically spanning from approximately 0.1 x Km to 10 x Km.
Michaelis-Menten Plot: The initial reaction rates are measured at each substrate concentration and plotted against the corresponding substrate concentration. This generates a hyperbolic Michaelis-Menten curve.
Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, the data can be transformed into a linear plot, such as a Lineweaver-Burk plot (a double reciprocal plot of 1/rate versus 1/[Substrate]).
For factor XIIa, a substrate concentration of 15 µM has been used in screening assays. nih.gov For kinetic studies, concentrations would need to be varied around the expected Km.
Implementation in High-Throughput Screening (HTS) Platforms
This compound is well-suited for use in high-throughput screening (HTS) campaigns to identify enzyme inhibitors. nih.gov The fluorogenic nature of the assay allows for a simple, mix-and-read format that is amenable to automation.
Key considerations for implementing this substrate in HTS include:
Assay Miniaturization: Assays are typically performed in 384-well or 1536-well plates to conserve reagents and increase throughput.
Liquid Handling: Automated liquid handlers are used to dispense the substrate, enzyme, and test compounds with high precision.
Signal Detection: A fluorescent plate reader is used to measure the increase in fluorescence over time, which is proportional to the enzymatic activity. The excitation and emission wavelengths for the released 7-amino-4-methylcoumarin (B1665955) (AMC) are typically around 380 nm and 460 nm, respectively. glpbio.com
Data Analysis: HTS data analysis software is used to calculate parameters such as percent inhibition and IC50 values for hit compounds.
In a typical HTS workflow, the enzyme and test compounds are pre-incubated before the addition of this compound to initiate the reaction. The fluorescence is then monitored kinetically or at a single endpoint.
Preparation and Handling for Research Assays
Proper preparation and handling of this compound are crucial for obtaining reliable experimental results. This includes selecting an appropriate solvent for stock solutions and following best practices for storage.
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). glpbio.com It is common practice to prepare a concentrated stock solution in DMSO, which can then be diluted into the aqueous assay buffer for the final reaction. When preparing the stock solution, it is advisable to warm the tube to 37°C and use an ultrasonic bath to aid in dissolution. glpbio.com
The final concentration of DMSO in the assay should be kept to a minimum, typically below 1%, as higher concentrations can inhibit enzyme activity. The compatibility of the enzyme with the chosen solvent should always be verified.
Stock solutions should be stored at -20°C or -80°C to maintain stability. glpbio.com It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. glpbio.com When stored at -80°C, the stock solution can be stable for up to six months, while at -20°C, it is recommended to be used within one month. glpbio.com
Long-Term Storage Conditions for Research Integrity
Maintaining the stability of this compound is fundamental for research integrity, as degradation can lead to inaccurate kinetic measurements. Proper long-term storage is essential to prevent hydrolysis or other chemical changes. The compound is typically supplied as a lyophilized powder and should be stored under specific conditions to ensure its stability over time.
For optimal long-term stability in its solid, powdered form, the compound should be stored at -20°C or, preferably, at -80°C. medchemexpress.comglpbio.com Under these conditions, it can remain stable for up to two years at -80°C or one year at -20°C. medchemexpress.com It is crucial to keep the compound in a tightly sealed container to protect it from moisture and light, which can degrade the peptide structure and the fluorophore. medchemexpress.com
Once reconstituted in a solvent such as Dimethyl sulfoxide (DMSO), the stock solution becomes more susceptible to degradation. glpbio.com To mitigate this, prepared stock solutions should be divided into single-use aliquots to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity. glpbio.comubpbio.com These aliquots should be stored at -80°C for a maximum of six months or at -20°C for up to one month. medchemexpress.comglpbio.comglpbio.com
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Duration | Key Considerations |
|---|---|---|---|
| Lyophilized Powder | -20°C | 1 year | Store sealed, protected from light and moisture. medchemexpress.com |
| Lyophilized Powder | -80°C | 2 years | Store sealed, protected from light and moisture. medchemexpress.com |
| Reconstituted Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. glpbio.comubpbio.com |
Quantitative Fluorescence Measurement Techniques
The measurement of enzymatic activity using this compound relies on the detection of the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which is released upon proteolytic cleavage of the substrate. medchemexpress.commedchemexpress.com The intact peptide-AMC conjugate is only weakly fluorescent. iris-biotech.de The enzymatic reaction liberates the free AMC fluorophore, resulting in a significant increase in fluorescence intensity. iris-biotech.de This change in fluorescence is directly proportional to the rate of substrate hydrolysis, allowing for a continuous and sensitive assay of enzyme kinetics. nih.govspringernature.com
Accurate quantification of the released AMC requires the use of optimal excitation and emission wavelengths. The free AMC molecule has a distinct spectral profile that differs from the parent substrate. iris-biotech.de For quantitative assays, a fluorometer or plate reader should be configured to the specific excitation and emission maxima of AMC.
The optimal excitation wavelength for free AMC is generally in the range of 360-380 nm, while the emission maximum is typically observed between 440 nm and 460 nm. sigmaaldrich.comglpbio.combachem.com It is advisable for researchers to determine the optimal wavelengths using their specific instrumentation and buffer conditions, as slight variations can occur. The significant shift in emission wavelength and the dramatic increase in quantum yield upon cleavage are the core principles that make AMC-based substrates highly sensitive. iris-biotech.de
Table 2: Spectral Properties of 7-amino-4-methylcoumarin (AMC)
| Parameter | Wavelength Range (nm) |
|---|---|
| Excitation Maximum (λex) | 360 - 380 sigmaaldrich.comglpbio.combachem.com |
Fluorescence measurements are typically reported in Relative Fluorescence Units (RFU), which are arbitrary and can vary between instruments. protocols.io To convert these relative units into a quantitative measure of product formation (i.e., moles of AMC released), a calibration curve is essential. sigmaaldrich.com This is achieved by preparing a series of standard solutions with known concentrations of free AMC and measuring their fluorescence under the same experimental conditions (e.g., buffer, temperature, plate type) as the enzyme assay. protocols.io
The resulting standard curve plots fluorescence intensity (RFU) against AMC concentration. This allows for the conversion of the RFU values obtained during the kinetic assay into the concentration of AMC produced over time. researchgate.net The initial rate of the reaction is then determined from the slope of this product concentration versus time plot. researchgate.netyoutube.com
Data normalization may also be necessary to account for variations in factors like substrate concentration or background fluorescence. For instance, subtracting the fluorescence of a no-enzyme control well is a standard procedure to correct for background signal. ubpbio.com At high substrate or product concentrations, an inner filter effect can occur, where the molecules in the solution absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. nih.gov Careful experimental design and the use of appropriate substrate concentrations are necessary to avoid such artifacts. nih.gov
Quality Control and Purity Assessment for Research Grade Compound
The reliability of any research utilizing this compound is directly linked to the quality and purity of the compound. For quantitative applications such as enzyme-substrate studies, a high degree of purity is required, typically greater than 95%. bachem.comgenscript.com Impurities, which can include truncated peptide sequences or molecules from the synthesis process, can interfere with the assay and lead to erroneous results. altabioscience.com
The primary methods for assessing the purity and identity of research-grade peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). sb-peptide.compeptide.com
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) is the standard method for determining peptide purity. altabioscience.com The peptide is separated on a column, and detection is typically performed using UV absorbance at approximately 215 nm, which corresponds to the peptide bond. altabioscience.com The purity is calculated as the area of the main product peak relative to the total area of all peaks in the chromatogram. bachem.com
Mass Spectrometry (MS): This technique is used to confirm the identity of the compound by verifying its molecular weight. sb-peptide.com Techniques like Electrospray Ionization (ESI-MS) provide a precise mass-to-charge ratio, which should match the calculated molecular weight of this compound. biosynth.com
Reputable suppliers provide certificates of analysis that include HPLC and MS data, confirming the purity and identity of the specific batch of the compound. Researchers should always reference this documentation. For highly sensitive or quantitative studies, further characterization, such as amino acid analysis to determine the net peptide content, may be warranted. peptide.combiosynth.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | Boc-QGR-AMC |
| 7-amino-4-methylcoumarin | AMC |
Vi. Applications in Protease Activity Modulation and Inhibitor Studies
Evaluation of Protease Inhibitor Potency
A primary application of Boc-Gln-Gly-Arg-AMC HCl is in the quantitative assessment of the potency of various protease inhibitors. This is crucial in the drug discovery process for identifying and characterizing new therapeutic agents that target proteases involved in pathological conditions.
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Assays utilizing this compound are well-suited for determining the IC50 values of candidate inhibitors for proteases like trypsin and factor XIIa.
The experimental procedure typically involves incubating the target protease with varying concentrations of the inhibitor. Following this pre-incubation period, the this compound substrate is added to initiate the enzymatic reaction. The rate of AMC release is then monitored over time using a fluorometer. The resulting data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Table 1: Illustrative Data for IC50 Determination of a Hypothetical Trypsin Inhibitor using this compound
| Inhibitor Concentration (nM) | % Inhibition |
|---|---|
| 1 | 10.5 |
| 10 | 25.3 |
| 50 | 48.9 |
| 100 | 75.2 |
| 500 | 95.1 |
This table represents simulated data to illustrate the type of results obtained in an IC50 determination experiment.
Beyond the IC50 value, a more detailed understanding of the inhibitor's mechanism of action can be obtained by determining the inhibition constant (Ki). The Ki is a measure of the binding affinity of the inhibitor to the enzyme and is independent of the substrate concentration. To determine the Ki value, enzyme activity is measured at various concentrations of both the inhibitor and the this compound substrate.
By analyzing the data using kinetic models, such as the Michaelis-Menten equation and its derivatives for different inhibition types (competitive, non-competitive, uncompetitive), the Ki value can be calculated. This provides a more fundamental measure of inhibitor potency. The relationship between IC50 and Ki depends on the mechanism of inhibition and the substrate concentration used in the assay.
This compound-based assays can also be employed to distinguish between different mechanisms of enzyme inhibition, namely reversible and covalent inhibition.
Reversible Inhibition: In this case, the inhibitor binds to the enzyme through non-covalent interactions and can readily dissociate. The inhibitory effect can be overcome by increasing the substrate concentration (for competitive inhibitors) or by dilution. In a typical assay, the presence of a reversible inhibitor will lead to a decrease in the initial rate of the reaction, which remains constant over time.
Covalent Inhibition: Covalent inhibitors form a stable, covalent bond with the enzyme, often leading to irreversible inactivation. This is characterized by a time-dependent decrease in enzyme activity. When using this compound, the reaction progress curves in the presence of a covalent inhibitor will show a continuous decrease in the rate of fluorescence production over time as more enzyme molecules become inactivated.
By monitoring the reaction progress curves and assessing the reversibility of inhibition through methods like rapid dilution or dialysis, researchers can elucidate the nature of the inhibitor-enzyme interaction.
Screening for Novel Protease Modulators
High-throughput screening (HTS) campaigns are essential for the discovery of new drug candidates. The fluorogenic assay using this compound is highly amenable to HTS due to its simplicity, sensitivity, and compatibility with multi-well plate formats. nih.gov Large libraries of chemical compounds can be rapidly screened to identify "hits" that modulate the activity of a target protease.
In a typical HTS setup, the protease, inhibitor, and substrate are dispensed into 384- or 1536-well plates, and the fluorescence is read by an automated plate reader. nih.gov Compounds that exhibit a significant reduction in fluorescence signal are flagged as potential inhibitors and are selected for further characterization, including IC50 determination and mechanism of action studies. The robustness of this assay is often assessed by calculating the Z'-factor, a statistical parameter that indicates the quality of the assay for HTS.
Investigating the Impact of Modulators on Enzyme Function
Beyond simple inhibition, this compound can be used to study more complex modes of protease modulation, such as allosteric regulation. Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that can either enhance (positive modulation) or reduce (negative modulation) the enzyme's catalytic activity.
By performing kinetic experiments in the presence of a potential allosteric modulator, changes in the enzyme's kinetic parameters (Km and Vmax) for the this compound substrate can be determined. An allosteric modulator might, for example, alter the enzyme's affinity for the substrate (change in Km) or affect the maximum rate of the reaction (change in Vmax). These detailed kinetic studies provide valuable insights into the regulatory mechanisms of proteases and can uncover novel strategies for therapeutic intervention.
Vii. Broader Research Significance and Emerging Applications
Contributions to Understanding Proteolytic Pathways
Boc-Gln-Gly-Arg-AMC HCl is a key reagent for dissecting complex proteolytic cascades due to its preferential cleavage by specific proteases. It is a well-established fluorogenic substrate for Factor XIIa and trypsin. The enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group results in the release of the highly fluorescent AMC moiety, providing a direct measure of enzyme activity.
One of the significant contributions of this substrate has been in the characterization of Human Kallikrein 5 (hK5). By using Boc-Gln-Gly-Arg-AMC, researchers have been able to perform detailed enzymatic and biochemical analyses of hK5, a serine protease implicated in skin desquamation and cancer progression. These studies have helped to elucidate the trypsin-like activity of hK5 and its preference for arginine at the P1 position.
Furthermore, this substrate has been instrumental in studying the contact activation system of blood coagulation. Red blood cell microvesicles have been shown to activate this system, leading to the activation of Factor IX through two independent pathways, a process that can be monitored using substrates like Boc-Gln-Gly-Arg-AMC to measure the activity of proteases in this cascade. The ability to quantify the activity of key enzymes in these pathways allows for a deeper understanding of their roles in both normal physiology and disease states.
Utility in Investigating Protein-Protein Interactions
While this compound is a substrate for proteases and does not directly measure protein-protein binding, it serves as a critical tool for indirectly studying these interactions, particularly in the context of enzyme regulation and activation. The activity of many proteases is tightly regulated by their interactions with other proteins, such as cofactors or inhibitors.
For instance, in the coagulation cascade, the activation of Factor XII to Factor XIIa is a key event that is influenced by its interaction with negatively charged surfaces and other proteins. By providing a sensitive measure of Factor XIIa activity, this compound allows researchers to investigate how various proteins and macromolecules modulate this activation process. Changes in the rate of substrate hydrolysis can indicate alterations in protein-protein interactions that either enhance or inhibit the enzymatic activity of Factor XIIa.
Similarly, the inhibition of proteases by serpins (serine protease inhibitors) is a fundamental protein-protein interaction. Assays utilizing this compound can be employed to study the kinetics of this inhibition, providing insights into the mechanism of interaction between the protease and its cognate inhibitor.
Role in the Development of Biochemical Research Tools
The properties of this compound make it an ideal component for the development of more sophisticated biochemical research tools, most notably high-throughput screening (HTS) assays for the discovery of novel enzyme inhibitors. The simplicity and sensitivity of the fluorescence-based readout are well-suited for the miniaturized formats used in HTS.
A prime example is the development of an HTS assay to identify inhibitors of Factor XIIa. In this assay, the hydrolysis of Boc-Gln-Gly-Arg-AMC by Factor XIIa is used to screen large libraries of chemical compounds for their ability to inhibit the enzyme's activity. This approach has the potential to identify lead compounds for the development of new antithrombotic drugs.
Moreover, the principles behind the use of Boc-Gln-Gly-Arg-AMC have been adapted for the development of screening assays for other critical proteases. For instance, a similar fluorogenic substrate, Boc-Gln-Ala-Arg-AMC, was instrumental in developing a biochemical assay to screen for inhibitors of TMPRSS2, a protease crucial for the entry of SARS-CoV-2 into host cells. This highlights the broader applicability of this class of substrates in creating essential tools for drug discovery and for responding to emerging health threats.
Potential for Advancing Studies in Enzyme Mechanism and Function
Fluorogenic substrates like this compound are fundamental to in-depth studies of enzyme kinetics and mechanism. The continuous nature of the assay allows for the precise determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters are essential for understanding the efficiency and specificity of an enzyme for its substrates.
By systematically varying the substrate concentration and measuring the initial reaction velocity, researchers can construct Michaelis-Menten plots and derive these important kinetic constants. This information is crucial for comparing the activity of a wild-type enzyme to its mutants, thereby elucidating the roles of specific amino acid residues in substrate binding and catalysis.
Furthermore, these substrates are invaluable for determining the potency of enzyme inhibitors, typically expressed as the half-maximal inhibitory concentration (IC50). For example, in the development of potential dengue protease inhibitors, a similar substrate, Boc-Gly-Arg-Arg-AMC, was used to determine the IC50 values of candidate compounds. This quantitative assessment of inhibitor potency is a critical step in the drug development pipeline. The use of Boc-Gln-Gly-Arg-AMC and related compounds will undoubtedly continue to be a cornerstone of research into the fundamental mechanisms of protease function and inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
